Copper phthalocyanine disulfonic acid
Overview
Description
Copper Phthalocyanine, also known as monastral blue, phthalo blue, helio blue, thalo blue, Winsor blue, phthalocyanine blue, C.I. Pigment Blue 15:2, copper phthalocyanine blue, copper tetrabenzoporphyrazine, Cu-phthaloblue, P.B.15.2, C.I. 74160, and British Rail Blue . It is a bright, crystalline, synthetic blue pigment from the group of dyes based on phthalocyanines .
Synthesis Analysis
Copper Phthalocyanine can be synthesized efficiently in the presence of DBU as a strong base . The synthesized copper(II) phthalocyanines are utilized as a catalyst for the click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature .Molecular Structure Analysis
The molecular orientation transition and resulting morphology of copper phthalocyanine (CuPc) thin films can be induced by solvent–vapour annealing (SVA) in detail . Seven solvents are utilized to tune the morphology of CuPc thin films .Chemical Reactions Analysis
Copper(II) phthalocyanines are utilized as a catalyst for the click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature . Acid-leaching can significantly decrease the ORR activity of the CuTSPc/C catalyst .Physical And Chemical Properties Analysis
Copper Phthalocyanine has high chemical, thermal, and light stability . It shows long wavelength absorption and fluorescence in the range of 650–800 nm along with a high singlet oxygen producing capacity .Scientific Research Applications
Heterogeneous Catalysis
- Catalyst for Aerobic Oxidation : Copper-tetrasulfonate phthalocyanine on cellulose nanocrystals acts as a high yield, heterogeneous, and selective catalyst for aerobic oxidation of alcohols and alkyl arenes to carbonyl groups in a green solvent (Chauhan & Yan, 2015).
Biomedical Research
- Calcium Efflux Induction : Copper-containing phthalocyanine dyes, including copper phthalocyanine tetrasulfonic acid, induce rapid calcium efflux from sarcoplasmic reticulum vesicles (Abramson, Cronin, & Salama, 1988).
Electrochemical Sensors
- Selective Electrochemical Sensor : Graphene/copper(II) phthalocyanine-tetrasulfonic acid/polyaniline nanocomposites form an electrochemical sensing platform for ascorbic acid, demonstrating high stability and reproducibility (Pakapongpan et al., 2014).
- Optical Sensor for Copper Ions : Phthalocyanine tetrasulfonic acid performs as an optical probe for selective detection of Cu2+ in DMSO solution (Kumawat et al., 2015).
Environmental Applications
- Catalyst for Organic Compound Degradation : Copper(II) phthalocyanine-tetrasulfonic acid adsorbed on TiO2 acts as a catalyst in visible solar light for dichlorvos mineralization (Vargas, Vargas, & Núñez, 2014).
- Photo-Reactor for Organic Compounds Degradation : A photo-reactor using copper phthalocyanine-tetrasulfonic acid tetrasodium salt degrades organic compounds in Sequential Injection Analysis systems (Santos & Masini, 2009).
Molecular Studies
- Studying Binding Affinities with Amino Acids : Copper phthalocyanine tetrasulfonate sodium's binding behavior with amino acid assemblies was explored using scanning tunneling microscopy, providing insights into relative binding affinities (Wang et al., 2011).
Future Directions
Copper Phthalocyanine has been extensively studied as low-cost catalyst alternatives to Pt, in particular for the oxygen reduction reaction (ORR) in polymer electrolyte membrane fuel cells (PEMFCs) . It has been widely used as potential photodynamic agents because of their ability to generate singlet oxygen .
properties
IUPAC Name |
copper;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13,15,17,19,21(38),22(27),23,25,28,30,32,34-nonadecaene-6,25-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8O6S2.Cu/c41-47(42,43)15-9-11-21-23(13-15)31-37-27-19-7-3-4-8-20(19)28(34-27)38-32-24-14-16(48(44,45)46)10-12-22(24)30(40-32)36-26-18-6-2-1-5-17(18)25(33-26)35-29(21)39-31;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);/q-2;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRCCMJPRSFUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)C9=C4C=CC(=C9)S(=O)(=O)O.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16CuN8O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Copper phthalocyanine disulfonic acid | |
CAS RN |
29188-28-1 | |
Record name | Cuprate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, hydrogen (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydrogen [29H,31H-phthalocyaninedisulphonato(4-)-N29,N30,N31,N32]cuprate(2-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.